molecular formula C13H21NO2 B1465152 (2,2-Dimethoxyethyl)(1-phenylpropyl)amine CAS No. 1178335-16-4

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine

Cat. No. B1465152
M. Wt: 223.31 g/mol
InChI Key: PQSZTUYTKQNOMF-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (2,2-Dimethoxyethyl)(1-phenylpropyl)amine is 1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a liquid at room temperature . Its boiling point and other physical properties were not found in the search results.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Multicomponent Reactions: The application of 2-(2,2-dimethoxyethyl) phenyl iso-nitrile in Ugi, Passerini, and Ugi-Smiles reactions was explored, highlighting its role as a neutral, nucleophilic COOH equivalent, facilitating the transformation into various carboxylic acid derivatives (Kreye, Westermann, & Wessjohann, 2007).

Amine Chemistry and Material Science

  • Lithium and Potassium Amides: The study on lithium and potassium amides of sterically demanding aminopyridines sheds light on the structural and dynamic aspects of these compounds, which are crucial for understanding their reactivity and potential applications in synthesis and catalysis (Scott, Schareina, Tok, & Kempe, 2004).

Hydroamination and Bond Formation

  • Metal-Free Photoredox Catalysis: An innovative approach for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives was developed, highlighting the versatility of amines in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Fluorescence and Photochemical Behavior

  • Fluorescence Enhancement: Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect", demonstrates the impact of structural modifications on the photochemical properties of amines (Yang, Chiou, & Liau, 2002).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZTUYTKQNOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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